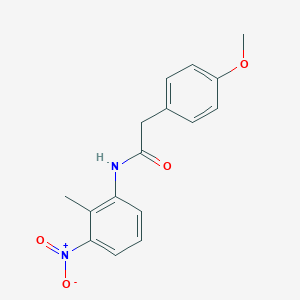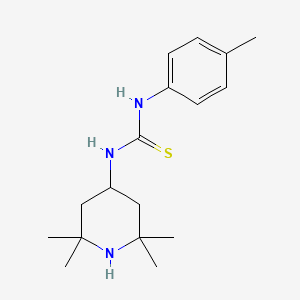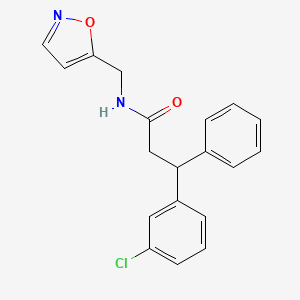
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Acylation: Formation of the acetamide linkage.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: Reduction of the nitro group.
Hydroxy Derivatives: Substitution reactions on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The mechanism of action for compounds like 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide often involves interactions with specific molecular targets such as enzymes or receptors. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-phenylacetamide
- 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
- 2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-14(4-3-5-15(11)18(20)21)17-16(19)10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRPHAGEAFOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)
![1-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B5686997.png)

![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate](/img/structure/B5687005.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5687032.png)


![4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B5687056.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B5687071.png)
